(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-methylpiperidin-4-one
- (3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-phenylpiperidin-4-one
Uniqueness
(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C25H29NO5/c1-6-26-15-19(11-17-7-9-21(28-2)23(13-17)30-4)25(27)20(16-26)12-18-8-10-22(29-3)24(14-18)31-5/h7-14H,6,15-16H2,1-5H3/b19-11+,20-12+ |
InChI Key |
SYNCWLVIOGZJCG-AYKLPDECSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C1 |
Origin of Product |
United States |
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